molecular formula C14H14N2O3S2 B3202592 N-(1-acetylindolin-6-yl)thiophene-2-sulfonamide CAS No. 1021210-94-5

N-(1-acetylindolin-6-yl)thiophene-2-sulfonamide

Cat. No. B3202592
CAS RN: 1021210-94-5
M. Wt: 322.4 g/mol
InChI Key: MQKKQZHENASUBH-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Sulfonamides, on the other hand, are an important class of synthetic antimicrobial drugs that are pharmacologically used as broad-spectrum treatments for human and animal bacterial infections .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group .


Chemical Reactions Analysis

Thiophene and its derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

Thiophene is a colorless liquid with a benzene-like odor . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C .

Mechanism of Action

The mechanism of action of N-(1-acetylindolin-6-yl)thiophene-2-sulfonamide 1 involves its interaction with specific proteins and enzymes in the body. This this compound has been shown to inhibit the activity of certain enzymes, which can lead to a range of physiological effects.
Biochemical and Physiological Effects:
Compound 1 has been shown to possess a range of biochemical and physiological effects, including anti-inflammatory and anti-tumor activity. This this compound has also been shown to modulate the immune system, which could have potential applications in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-acetylindolin-6-yl)thiophene-2-sulfonamide 1 in laboratory experiments is its synthetic nature, which allows for precise control over its properties and composition. However, one limitation is the limited availability of this this compound, which can make it difficult to conduct large-scale studies.

Future Directions

There are numerous future directions for research on N-(1-acetylindolin-6-yl)thiophene-2-sulfonamide 1, including investigating its potential as a therapeutic agent for specific diseases, as well as exploring its mechanism of action in greater detail. Additionally, researchers could investigate the use of this this compound in combination with other drugs or therapies to enhance its effectiveness. Finally, efforts could be made to develop more efficient and scalable synthesis methods for this this compound to facilitate its use in future research.

Scientific Research Applications

Compound 1 has been the subject of numerous scientific studies, with researchers investigating its potential applications in the field of medicinal chemistry. One area of interest has been its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation.

Safety and Hazards

Thiophene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is highly flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Sulfonamides may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .

properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c1-10(17)16-7-6-11-4-5-12(9-13(11)16)15-21(18,19)14-3-2-8-20-14/h2-5,8-9,15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKKQZHENASUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-acetylindolin-6-yl)thiophene-2-sulfonamide
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N-(1-acetylindolin-6-yl)thiophene-2-sulfonamide
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N-(1-acetylindolin-6-yl)thiophene-2-sulfonamide
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N-(1-acetylindolin-6-yl)thiophene-2-sulfonamide
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N-(1-acetylindolin-6-yl)thiophene-2-sulfonamide
Reactant of Route 6
N-(1-acetylindolin-6-yl)thiophene-2-sulfonamide

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